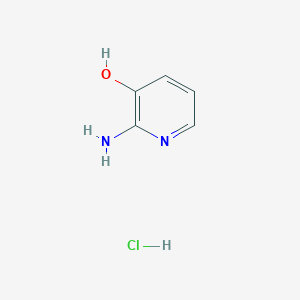

2-aminopyridin-3-ol Hydrochloride

Description

Properties

IUPAC Name |

2-aminopyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGIMMIWMCWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376460 | |

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65407-94-5 | |

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Aminopyridin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminopyridin-3-ol hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate and versatile building block in medicinal chemistry.[1] This document summarizes essential quantitative data, details relevant experimental protocols, and presents logical workflows to facilitate its application in research and development.

Core Physicochemical Properties

2-Aminopyridin-3-ol hydrochloride (CAS RN: 65407-94-5) is the salt form of 2-aminopyridin-3-ol.[1] The hydrochloride form often enhances solubility and stability, making it suitable for various applications in chemical synthesis. The 3-hydroxy-2-aminopyridine structure is a valuable scaffold in medicinal chemistry, with analogous compounds showing significant biological activity.[1]

The following table summarizes the key physicochemical properties for both 2-aminopyridin-3-ol hydrochloride and its corresponding free base, 2-aminopyridin-3-ol. This allows for easy comparison and selection of the appropriate form for specific experimental needs.

| Property | 2-Aminopyridin-3-ol Hydrochloride | 2-Aminopyridin-3-ol (Free Base) |

| CAS Registry Number | 65407-94-5 | 16867-03-1[2][3] |

| Molecular Formula | C₅H₇ClN₂O[1] | C₅H₆N₂O[2][4] |

| Molecular Weight | 146.57 g/mol [1] | 110.11 g/mol [2][3] |

| Appearance | - | Grey-beige to brown crystalline powder[4] |

| Melting Point | Not explicitly available | 166-176 °C[4][5] |

| Boiling Point | Not applicable | ~298 °C (with decomposition)[4] |

| Solubility | Soluble in water[1] | Slightly soluble in water (49.63 g/L at 20°C); Soluble in Ethanol, Methanol[4] |

| pKa | Not explicitly available | 5.15 (Predicted) |

Visualization of Chemical Relationships and Workflows

Visual diagrams are crucial for understanding the relationships between chemical forms and the logical flow of experimental characterization.

References

- 1. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]

- 2. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16867-03-1|2-Amino-3-hydroxypyridine|BLD Pharm [bldpharm.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Amino-3-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-aminopyridin-3-ol Hydrochloride

CAS Number: 65407-94-5

This technical guide provides a comprehensive overview of 2-aminopyridin-3-ol hydrochloride, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral data, and its role as a key building block in the creation of novel therapeutic agents.

Chemical and Physical Properties

2-aminopyridin-3-ol hydrochloride, also known as 2-amino-3-hydroxypyridine hydrochloride, is a stable salt of the parent compound 2-aminopyridin-3-ol.[1] Its chemical structure combines a pyridine ring with an amino and a hydroxyl group, making it a valuable scaffold in medicinal chemistry.[1]

| Property | Value | Reference |

| CAS Number | 65407-94-5 | [1][2] |

| Molecular Formula | C₅H₇ClN₂O | [1][2] |

| Molecular Weight | 146.57 g/mol | [1][2] |

| Appearance | Beige to grey to brown powder or crystalline powder | [3][4] |

| Melting Point | 168-172 °C | [5] |

| Solubility | Slightly soluble in water | [3] |

| InChI Key | JDBGIMMIWMCWEB-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ncccc1O.Cl |

Spectroscopic Data

The structural elucidation of 2-aminopyridin-3-ol and its hydrochloride salt is confirmed through various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR (CD₃OD) | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H) | [6] |

| FT-IR | The IR spectrum shows characteristic peaks for N-H, O-H, C-N, and C-O stretching and bending vibrations. | [2][7] |

| Mass Spectrometry (EI) | Molecular ion peak (for the free base) at m/z 110. | [8][9] |

Experimental Protocols

Synthesis of 2-aminopyridin-3-ol

A common method for the synthesis of 2-aminopyridin-3-ol involves the reduction of 2-hydroxy-3-nitropyridine.

Protocol:

-

To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Pd/C (1 g).

-

Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes.

-

Maintain a hydrogen atmosphere using a balloon and stir the mixture overnight at room temperature.

-

Filter the mixture through celite and wash the celite pad with methanol.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the resulting solid by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield 2-amino-3-hydroxypyridine (3.2 g, 89% yield).[6]

Formation of 2-aminopyridin-3-ol hydrochloride

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Protocol:

-

Dissolve 2-aminopyridin-3-ol in a suitable solvent (e.g., methanol, ethanol).

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Isolate the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Applications in Drug Discovery

The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, and 2-aminopyridin-3-ol hydrochloride serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules.[10] Its bifunctional nature allows for various chemical modifications to explore structure-activity relationships (SAR).

Derivatives of 2-aminopyridin-3-ol have shown potential as:

-

Enzyme Inhibitors: The scaffold is used to develop inhibitors for various enzymes, including neuronal nitric oxide synthase (nNOS), cyclin-dependent kinases (CDKs), and histone deacetylases (HDACs).[1][11][12]

-

Anticancer Agents: By targeting enzymes like CDKs and HDACs, which are crucial in cell cycle regulation and gene expression, derivatives have demonstrated antiproliferative activity against cancer cell lines.[12]

-

Anti-inflammatory Agents: The compound is a key intermediate in the synthesis of molecules with anti-inflammatory properties.[1]

-

Antiviral and Neuroprotective Compounds: Research has explored derivatives for their potential in treating viral infections and neurodegenerative diseases.[13]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the role of 2-aminopyridin-3-ol hydrochloride in synthetic chemistry and drug discovery.

Caption: Synthetic workflow from 2-aminopyridin-3-ol hydrochloride to a therapeutic agent.

Caption: General mechanism of action for 2-aminopyridin-3-ol derivatives as enzyme inhibitors.

References

- 1. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]

- 2. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Amino-3-hydroxypyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-氨基-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-3-hydroxypyridine(16867-03-1) IR Spectrum [m.chemicalbook.com]

- 8. 2-Amino-3-hydroxypyridine(16867-03-1) MS [m.chemicalbook.com]

- 9. 2-Amino-3-hydroxypyridine [webbook.nist.gov]

- 10. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Molecular Structure of 2-aminopyridin-3-ol hydrochloride

Abstract: This document provides a comprehensive technical overview of 2-aminopyridin-3-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a versatile building block for the synthesis of various bioactive molecules.[1][2] This guide details the compound's molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it outlines key experimental protocols for its synthesis and characterization and touches upon the biological relevance of the 2-aminopyridin-3-ol scaffold. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation and procedural clarity.

Molecular Structure and Identification

2-aminopyridin-3-ol hydrochloride is an aromatic heterocyclic compound. The core structure consists of a pyridine ring substituted with an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 3. The molecule is supplied as a hydrochloride salt, which improves its stability and solubility in aqueous media. The protonation typically occurs at the pyridine ring nitrogen, the most basic site.

Caption: Molecular structure of 2-aminopyridin-3-ol hydrochloride.

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 2-aminopyridin-3-ol;hydrochloride | [1] |

| CAS Number | 65407-94-5 | [1][3] |

| Parent CAS | 16867-03-1 (2-Amino-3-hydroxypyridine) | [2][3][4][5] |

| Molecular Formula | C₅H₇ClN₂O | [1] |

| Molecular Weight | 146.57 g/mol | [1] |

| Synonyms | 2-Amino-3-hydroxypyridine hydrochloride | [1] |

| InChI Key (Parent) | BMTSZVZQNMNPCT-UHFFFAOYSA-N | [5] |

| SMILES (Parent) | C1=CC(=C(N=C1)N)O | [5] |

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the identification, handling, and application of the compound. The following tables consolidate available quantitative data. Note that some data refers to the parent compound, 2-amino-3-hydroxypyridine, as specified.

Table 2.1: Physicochemical Properties

| Property | Value | Notes | Reference |

|---|---|---|---|

| Appearance | Grey-beige to brown powder | For parent compound | [6] |

| Melting Point | 169–180 °C | For hydrochloride salt | [1] |

| 172-174 °C | For purified parent compound | [7] | |

| Boiling Point | ~298 °C | Decomposition, for parent compound | [6] |

| Flash Point | 203.5 °C | For parent compound | [6] |

| Vapor Pressure | 0.007 Pa at 20°C | For parent compound | [6] |

| pH | 7.52 | 5% Aqueous solution of parent compound |[6] |

Table 2.2: Spectroscopic Data

| Technique | Data | Notes | Reference |

|---|---|---|---|

| ¹H NMR | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H) | In CD₃OD, for parent compound | [8] |

| Mass Spec (GC-MS) | m/z Top Peak: 110 | For parent compound | [5] |

| IR Spectroscopy | ν (cm⁻¹): 3442, 3300 (NH₂ stretch); 1617 (NH₂ scissoring) | General data for 2-aminopyridine, illustrative |[9] |

Experimental Protocols

Synthesis Protocol: Reduction of 3-Nitro-2-pyridinol

A common and effective method for synthesizing the parent compound, 2-amino-3-hydroxypyridine, is through the catalytic hydrogenation of 3-Nitro-2-pyridinol.[8] The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

Caption: Workflow for the synthesis of 2-aminopyridin-3-ol hydrochloride.

Detailed Methodology:

-

Reaction Setup: To a solution of 3-Nitro-2-pyridinol (1 equivalent) in methanol, add 10% Palladium on Carbon (Pd/C) catalyst (typically 20% by weight of the starting material).[8]

-

Hydrogenation: Flush the reaction vessel with an inert gas, such as argon. Subsequently, bubble hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously at room temperature overnight.[8]

-

Catalyst Removal: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.[8]

-

Isolation of Free Base: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude solid product.[8]

-

Purification: Purify the crude 2-amino-3-hydroxypyridine by silica gel column chromatography using a suitable eluent system, such as 5% methanol in dichloromethane.[8]

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Analytical and Characterization Protocols

Confirming the identity and purity of the synthesized 2-aminopyridin-3-ol hydrochloride is critical. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for the characterization of synthesized compounds.

Methodology Details:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, ensuring they match the expected structure of 2-aminopyridin-3-ol hydrochloride.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound by dissolving a small amount in a suitable mobile phase and injecting it into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV). A single major peak indicates high purity.

-

Mass Spectrometry (MS): Introduce the sample into a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion. This confirms the molecular weight of the parent cation (C₅H₇N₂O⁺).

-

Elemental Analysis: Determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine. The experimental values should align with the theoretical percentages calculated from the molecular formula C₅H₇ClN₂O.

Biological Context and Potential Applications

The 3-hydroxy-2-aminopyridine structure is a valuable scaffold in medicinal chemistry.[1] While direct biological pathway data for 2-aminopyridin-3-ol hydrochloride is limited, analogous compounds have demonstrated significant activity. For instance, scaffolds based on 6-aminopyridin-3-ol have been shown to possess potent antiangiogenic effects by targeting the PI3K/NOX signaling pathway, which is relevant in cancer research.[1]

References

- 1. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]

- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]

- 3. 16867-03-1|2-Amino-3-hydroxypyridine|BLD Pharm [bldpharm.com]

- 4. 2-Amino-3-hydroxypyridine | 16867-03-1 [chemicalbook.com]

- 5. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 8. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. tsijournals.com [tsijournals.com]

The Biological Versatility of the 2-Aminopyridin-3-ol Scaffold: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-aminopyridin-3-ol, often utilized as its hydrochloride salt for enhanced stability and solubility, represents a privileged scaffold in medicinal chemistry. While direct and extensive biological data for the parent molecule remains focused on its role as a synthetic intermediate, a growing body of research highlights the diverse and potent activities of its derivatives. This technical guide consolidates the current understanding of the biological landscape of the 2-aminopyridin-3-ol core, focusing on the activities of its derivatives as kinase inhibitors, anti-inflammatory, analgesic, and antimicrobial agents. The information presented herein is intended to serve as a foundational resource for the further exploration and development of novel therapeutics based on this versatile chemical framework.

Kinase Inhibition: A Prominent Activity of 2-Aminopyridine Derivatives

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Derivatives of 2-aminopyridin-3-ol have been investigated as inhibitors of several important kinase targets implicated in oncology and other diseases.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Aberrant GSK-3β activity is linked to a range of pathologies, including neurodegenerative diseases, bipolar disorder, and cancer.[1] The 2-aminopyridine scaffold has been incorporated into potent GSK-3β inhibitors.

Quantitative Data for Representative 2-Aminopyridine-Based GSK-3β Inhibitors

| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |

| N-(pyridin-2-yl)cyclopropanecarboxamide | Compound 36 | GSK-3β | 70 | [2] |

| Imidazopyridine | Compound 2 | GSK-3β | 4 | [3] |

| Imidazopyridine | Compound 4 | GSK-3β | 9 | [3] |

Other Kinase Targets

Derivatives of 2-aminopyridine have demonstrated inhibitory activity against a spectrum of other kinases, underscoring the broad applicability of this scaffold in cancer therapy.

Quantitative Data for 2-Aminopyridine Derivatives Against Various Kinases

| Compound Class | Representative Compound | Target(s) | IC50 (nM) | Reference |

| Spiro derivative | C01 | CD74-ROS1G2032R | 42.3 | [4] |

| 2-Aminopyridine-based | 8e | CDK9 | 88.4 | [5] |

| 2-Aminopyrimidine-based | 9e | FLT3 | 30.4 | [5] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 7 | MPS1 | 180 | [6] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 7 | Aurora A | 310 | [6] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 7 | Aurora B | 140 | [6] |

Signaling Pathway Modulation by Kinase Inhibitor Derivatives

The inhibition of kinases such as GSK-3β and ALK by 2-aminopyridine derivatives can have significant downstream effects on cellular signaling pathways that control cell survival, proliferation, and inflammation.

Anti-inflammatory and Analgesic Properties

The 2-aminopyridine scaffold is present in molecules exhibiting anti-inflammatory and analgesic effects. While direct studies on 2-aminopyridin-3-ol are limited, research on related structures, such as 2-amino-3-cyanopyridines and 3-hydroxy pyridine-4-ones, provides valuable insights into the potential of this chemical class.[7][8][9]

Quantitative Data for Analgesic Activity of a 3-Hydroxy Pyridine-4-one Derivative

| Test Model | Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |

| Acetic Acid-Induced Writhing | Compound A | 10 | 79% | [9] |

| Acetic Acid-Induced Writhing | Compound C | 200 | 80% | [9] |

| Acetic Acid-Induced Writhing | Compound D | 200 | 90% | [9] |

| Acetic Acid-Induced Writhing | Indomethacin (Reference) | 10 | 82% | [9] |

Antimicrobial Activity

Derivatives of 2-aminopyridine are being explored for their potential to combat microbial resistance. Specifically, 2-amino-3-cyanopyridine derivatives have shown activity against various bacterial strains.[7]

Quantitative Data for Antibacterial Activity of a 2-Amino-3-cyanopyridine Derivative

| Bacterial Strain | Compound | MIC (µg/mL) | Reference |

| S. aureus | 2c | 39 | [7][10] |

| B. subtilis | 2c | 39 | [7][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for assays commonly used to evaluate the biological activities of 2-aminopyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical luminescence-based assay to determine the IC50 of a compound against a target kinase.

-

Reagents and Materials : Kinase enzyme, substrate, ATP, kinase buffer, test compound, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

Procedure : a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes. d. Stop the reaction and measure the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol. e. Measure luminescence using a plate reader.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo model is used to screen for peripheral analgesic activity.[9]

-

Animals : Male albino mice.

-

Procedure : a. Divide animals into groups: vehicle control, reference drug (e.g., Indomethacin), and test compound groups. b. Administer the test compound or reference drug intraperitoneally or orally. c. After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing. d. Immediately after the injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each mouse over a 20-minute period.

-

Data Analysis : Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

-

Materials : Mueller-Hinton broth, bacterial inoculum, test compound, 96-well microtiter plates.

-

Procedure : a. Prepare a twofold serial dilution of the test compound in the microtiter plate wells containing Mueller-Hinton broth. b. Add a standardized bacterial inoculum to each well. c. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The 2-aminopyridin-3-ol hydrochloride core is a valuable starting point for the development of a wide array of biologically active compounds. The derivatives of this scaffold have demonstrated significant potential as inhibitors of various kinases, as well as possessing anti-inflammatory, analgesic, and antimicrobial properties. The data and protocols summarized in this guide serve to underscore the therapeutic promise of this chemical class.

Future research should aim to expand the biological characterization of the parent 2-aminopyridin-3-ol molecule to better understand its intrinsic activity. Furthermore, the exploration of novel derivatives, guided by structure-activity relationship studies and computational modeling, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The continued investigation of this versatile scaffold is poised to yield novel candidates for the treatment of a multitude of human diseases.

References

- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

Solubility of 2-aminopyridin-3-ol Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopyridin-3-ol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridine ring substituted with both an amino and a hydroxyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form is often utilized to improve the compound's stability and aqueous solubility. However, a thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

This technical guide provides a comprehensive overview of the solubility of 2-aminopyridin-3-ol hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents an expected solubility profile based on the compound's physicochemical properties and data from analogous structures. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual representation of the experimental workflow.

Physicochemical Properties

The solubility of 2-aminopyridin-3-ol hydrochloride is governed by its molecular structure. The presence of the polar amino and hydroxyl groups, along with the ionic nature of the hydrochloride salt, suggests a high degree of polarity. This polarity dictates its interaction with various organic solvents. The protonated pyridine nitrogen in the hydrochloride salt significantly increases its polarity compared to the free base, 2-amino-3-hydroxypyridine.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative and Expected Solubility of 2-aminopyridin-3-ol and its Hydrochloride Salt

| Solvent | Solvent Type | 2-aminopyridin-3-ol (Free Base) Solubility | 2-aminopyridin-3-ol Hydrochloride Expected Solubility |

| Methanol | Polar Protic | Soluble | Highly Soluble |

| Ethanol | Polar Protic | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Likely Soluble |

| Acetonitrile | Polar Aprotic | Data not available | Slightly Soluble to Insoluble |

| Acetone | Polar Aprotic | Insoluble | Insoluble |

| Dichloromethane (DCM) | Non-polar | Insoluble | Insoluble |

| Diethyl Ether | Non-polar | Insoluble | Insoluble |

| Toluene | Non-polar | Insoluble | Insoluble |

| Hexane | Non-polar | Insoluble | Insoluble |

Expected Solubility Profile of 2-aminopyridin-3-ol Hydrochloride:

-

High Solubility in Polar Protic Solvents: Due to its ionic nature and the presence of hydrogen bond donors and acceptors, 2-aminopyridin-3-ol hydrochloride is expected to be highly soluble in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the cation and the chloride anion.

-

Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents such as DMSO and DMF are also anticipated to be effective solvents. Their high polarity can stabilize the ionic components of the salt.

-

Low to Insoluble in Non-polar Solvents: In non-polar solvents like toluene, hexane, and diethyl ether, the solubility is expected to be very low to negligible. These solvents cannot effectively solvate the charged species, making the dissolution process energetically unfavorable.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 2-aminopyridin-3-ol hydrochloride in an organic solvent using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of 2-aminopyridin-3-ol hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

-

2-aminopyridin-3-ol hydrochloride (high purity)

-

High-purity organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of 2-aminopyridin-3-ol hydrochloride and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of 2-aminopyridin-3-ol hydrochloride to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of the organic solvent to bring its concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of 2-aminopyridin-3-ol hydrochloride in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of 2-aminopyridin-3-ol hydrochloride in the chosen organic solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 2-aminopyridin-3-ol hydrochloride.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2-aminopyridin-3-ol hydrochloride in organic solvents. While specific quantitative data is sparse, the provided expected solubility profile, based on chemical principles, offers valuable guidance for solvent selection in various research and development applications. The detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to determine precise solubility data tailored to their specific needs. This information is critical for optimizing synthetic pathways, developing robust purification methods, and formulating effective drug delivery systems.

Tautomeric Landscape of 2-Aminopyridin-3-ol Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridin-3-ol, a key heterocyclic scaffold in medicinal chemistry, exhibits complex tautomeric behavior, which is further modulated by protonation. This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-aminopyridin-3-ol hydrochloride. Due to the limited direct experimental data on the hydrochloride salt, this document synthesizes information from computational studies on related 2-aminopyridine derivatives, spectroscopic data of pyridine salts, and crystallographic principles of similar organic salts. It outlines detailed hypothetical experimental protocols for the definitive characterization of its tautomeric landscape and presents potential signaling pathways and experimental workflows through Graphviz diagrams. This guide serves as a foundational resource for researchers engaged in the development of pharmaceuticals incorporating the 2-aminopyridin-3-ol moiety.

Introduction

2-Aminopyridine derivatives are of significant interest in drug discovery and development due to their versatile biological activities. The presence of amino and hydroxyl substituents on the pyridine ring introduces the possibility of tautomerism, a phenomenon that can profoundly influence the physicochemical properties, receptor binding affinity, and metabolic stability of a drug molecule. The hydrochloride salt of 2-aminopyridin-3-ol is of particular interest as salt formation is a common strategy to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Understanding the predominant tautomeric forms of this salt is therefore crucial for rational drug design and development.

Protonation of the 2-aminopyridin-3-ol scaffold can occur at several basic sites, primarily the pyridine ring nitrogen and the exocyclic amino group. The site of protonation will, in turn, influence the tautomeric equilibrium between the possible keto-enol and amine-imine forms. This guide will explore the potential tautomers and provide a framework for their experimental and computational investigation.

Potential Tautomeric Forms of 2-Aminopyridin-3-ol Hydrochloride

The tautomerism of 2-aminopyridin-3-ol hydrochloride is complex. The primary equilibrium is anticipated to be between the pyridinium-enol form and various pyridone-iminium forms. The positive charge introduced by protonation will significantly influence the electron distribution within the heterocyclic ring and its substituents, thereby affecting the relative stability of the tautomers.

Four principal tautomeric forms of the protonated species are postulated:

-

Tautomer I (2-Amino-3-hydroxypyridinium): The pyridinium form where the ring nitrogen is protonated, and the substituents remain as amino and hydroxyl groups.

-

Tautomer II (2-Imino-3-oxo-2,3-dihydropyridinium): A keto-imine form where the hydroxyl group has tautomerized to a carbonyl and the amino group to an imine, with the positive charge delocalized.

-

Tautomer III (2-Amino-1,2-dihydro-3H-pyridin-3-one hydrochloride): A keto-amine form where the hydroxyl has tautomerized to a carbonyl, and the proton is on the exocyclic amino group.

-

Tautomer IV (1H-2-Iminium-3-ol-pyridine): An iminium-enol form where the exocyclic amino group is protonated, and the hydroxyl group remains.

The relative populations of these tautomers in the solid state and in solution will be dependent on factors such as the solvent polarity, temperature, and pH.

An In-depth Technical Guide to 2-aminopyridin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopyridin-3-ol hydrochloride is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a pyridine ring substituted with both an amino and a hydroxyl group, make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological applications of 2-aminopyridin-3-ol hydrochloride, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

2-aminopyridin-3-ol hydrochloride is the salt form of 2-aminopyridin-3-ol. The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is advantageous for both chemical reactions and biological assays.

| Property | Value | Reference |

| CAS Number | 65407-94-5 | [1] |

| Molecular Formula | C₅H₇ClN₂O | [1] |

| Molecular Weight | 146.57 g/mol | [1] |

| Appearance | Grey-beige to brown powder or crystalline powder | [2][3] |

| Melting Point | 168-172 °C (for the free base) | [4] |

| Solubility | Slightly soluble in water, DMSO, and Methanol | [3][4] |

| pKa | 5.15 ± 0.10 (Predicted for the free base) | [4] |

Spectroscopic Data

The structural elucidation of 2-aminopyridin-3-ol and its hydrochloride salt is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-aminopyridin-3-ol in CD₃OD shows characteristic signals for the aromatic protons on the pyridine ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 6.96 | d | 1H | [5] |

| 6.90 | dd | 1H | [5] |

| 6.77 | d | 1H | [5] |

Note: The spectrum of the hydrochloride salt would be expected to show shifts in the proton signals due to the protonation of the pyridine nitrogen.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. While a specific spectrum for 2-aminopyridin-3-ol hydrochloride was not found, data for the parent 2-aminopyridine is available and serves as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of 2-aminopyridin-3-ol reveals characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3442, 3300 | NH₂ stretching | |

| 1628, 1617 | NH₂ scissoring |

Note: The spectrum of the hydrochloride salt will show changes in the fingerprint region and potentially a broad absorption corresponding to the N-H⁺ stretch.

Mass Spectrometry

The mass spectrum of 2-aminopyridin-3-ol shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation | Reference |

| 110 | [M]⁺ (Molecular ion of the free base) | [6] |

| 82 | Fragment ion | [6] |

| 55 | Fragment ion | [6] |

Synthesis of 2-aminopyridin-3-ol and its Hydrochloride Salt

Several synthetic routes to 2-aminopyridin-3-ol have been reported, with two common methods detailed below.

Synthesis Workflow

References

- 1. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]

- 2. 153571000 [thermofisher.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminopyridin-3-ol Hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminopyridin-3-ol hydrochloride, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its history, synthesis, physicochemical properties, and biological significance, with a focus on its role as a key structural motif in the development of novel therapeutics.

Discovery and History

While a singular, definitive publication marking the initial discovery of 2-aminopyridin-3-ol is not readily apparent in historical literature, its synthesis and derivatives have been explored in various contexts over the years. Early methods for the preparation of aminopyridines, in general, were established through reactions like the Chichibabin reaction, which involves the amination of pyridine. However, for substituted aminopyridines such as 2-aminopyridin-3-ol, more specific synthetic strategies have been developed.

Patents from the latter half of the 20th century describe various processes for the production of 2-amino-3-hydroxypyridines, indicating their growing importance as chemical intermediates. For instance, a multi-stage process starting from furfural has been documented. Another significant approach involves the reaction of furan-2-carboxylic acid derivatives with ammonia in the presence of an acid catalyst. A widely utilized laboratory-scale synthesis involves the catalytic hydrogenation of 3-nitro-2-pyridinol. The development of these varied synthetic routes underscores the compound's value and the ongoing efforts to produce it efficiently.

The hydrochloride salt of 2-aminopyridin-3-ol is often preferred in research and development due to its increased stability and solubility in aqueous media, facilitating its use in biological assays and as a starting material in solution-phase reactions.

Physicochemical and Spectroscopic Data

2-Aminopyridin-3-ol hydrochloride is a solid at room temperature. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 2-Aminopyridin-3-ol and its Hydrochloride Salt

| Property | 2-Aminopyridin-3-ol | 2-Aminopyridin-3-ol Hydrochloride |

| Molecular Formula | C₅H₆N₂O | C₅H₇ClN₂O |

| Molecular Weight | 110.11 g/mol | 146.57 g/mol |

| Appearance | Off-white to brown crystalline powder | White to off-white crystalline solid |

| Melting Point | 172-174 °C | Not readily available |

| CAS Number | 16867-03-1 | 65407-94-5 |

Table 2: Spectroscopic Data for 2-Aminopyridin-3-ol

| Spectroscopy | Data |

| ¹H NMR (CD₃OD) | δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H)[1] |

| ¹³C NMR | Data not readily available in cited literature. |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H, O-H, C=C, and C-N bonds are expected. |

| Mass Spectrometry | Expected m/z for [M+H]⁺: 111.05 |

Note: Spectroscopic data for the hydrochloride salt will show shifts in peak positions due to protonation, particularly for the pyridine nitrogen and the amino group.

Synthesis and Experimental Protocols

Several synthetic routes to 2-aminopyridin-3-ol have been reported. Below are detailed protocols for two common methods, followed by a procedure for its conversion to the hydrochloride salt.

Synthesis of 2-Aminopyridin-3-ol via Catalytic Hydrogenation

This method involves the reduction of a nitro group to an amine using a palladium catalyst and hydrogen gas.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml) in a suitable reaction vessel, add 10% Palladium on carbon (Pd/C) (1 g).[1]

-

Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon), then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature overnight.[1]

-

Work-up: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.[1]

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 5% methanol in dichloromethane to afford pure 2-aminopyridin-3-ol.[1] A reported yield for this process is 89%.[1]

Synthesis of 2-Aminopyridin-3-ol from Furfural

This industrial method provides a route from a readily available starting material.

Experimental Protocol:

-

Ring-opening of Furfural: Add water (e.g., 370g) and furfural (e.g., 19g) to a reaction vessel equipped for cooling and gas introduction. Cool the mixture to 0 °C with stirring and introduce chlorine gas to initiate the ring-opening reaction.[2]

-

Formation of Sulfonate Intermediate: React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.[2]

-

Hydrolysis: Hydrolyze the sulfonate intermediate under alkaline conditions to yield brown 2-amino-3-hydroxypyridine.[2] This process has a reported yield of over 75%.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dimethylformamide followed by methanol, to yield a white solid with a purity of up to 99.9%.[2]

Preparation of 2-Aminopyridin-3-ol Hydrochloride

The free base can be converted to its hydrochloride salt for improved handling and solubility.

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-aminopyridin-3-ol in a suitable anhydrous solvent, such as methanol or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) or bubble anhydrous hydrogen chloride gas through the solution. The reaction is typically exothermic, so cooling may be necessary.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation. Collect the solid by filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain 2-aminopyridin-3-ol hydrochloride.

Biological Significance and Signaling Pathways

The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery, known for its ability to form key interactions with biological targets. Derivatives of 2-aminopyridin-3-ol have shown significant biological activity, most notably as inhibitors of neuronal nitric oxide synthase (nNOS).

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

nNOS is an enzyme responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule in the nervous system.[3] Overproduction of NO by nNOS is implicated in various neurological disorders, making nNOS a key therapeutic target.[4] The enzyme catalyzes the conversion of L-arginine to L-citrulline and NO.[5][6][7]

2-Aminopyridine-based compounds have been designed to selectively inhibit nNOS. The 2-aminopyridine moiety can form critical hydrogen bonds within the active site of the enzyme, contributing to their inhibitory potency.

Below is a diagram illustrating the nNOS signaling pathway and the point of inhibition by 2-aminopyridine derivatives.

Caption: nNOS signaling pathway and inhibition.

Experimental and Logical Workflows

The development and study of 2-aminopyridin-3-ol hydrochloride and its derivatives typically follow a structured workflow, from synthesis to biological evaluation.

General Synthesis and Characterization Workflow

The following diagram outlines the typical steps involved in the synthesis and characterization of 2-aminopyridin-3-ol hydrochloride.

Caption: Synthesis and characterization workflow.

Conclusion

2-Aminopyridin-3-ol hydrochloride is a valuable building block in medicinal chemistry, with a rich history of synthetic development. Its utility as a scaffold for potent and selective enzyme inhibitors, particularly for nNOS, highlights its importance in the pursuit of novel therapeutics for neurological disorders. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this versatile compound.

References

- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. reviveactive.com [reviveactive.com]

- 6. apolo.unab.edu.co [apolo.unab.edu.co]

- 7. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Potential Research Areas for 2-Aminopyridin-3-ol Hydrochloride

Abstract: 2-Aminopyridin-3-ol hydrochloride is a heterocyclic aromatic compound that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including the presence of both amino and hydroxyl groups on a pyridine ring, make it an attractive starting point for the synthesis of diverse molecular libraries.[3] Research into derivatives of the 2-aminopyridine core has revealed significant biological activities, including potent enzyme inhibition and modulation of ion channels.[1][4] This technical guide outlines key potential research areas for 2-aminopyridin-3-ol hydrochloride, presenting a scientific rationale, actionable research proposals, relevant quantitative data from analogous compounds, and detailed experimental protocols to facilitate further investigation.

Physicochemical Properties

2-Aminopyridin-3-ol hydrochloride is a water-soluble salt, enhancing its utility in various experimental settings. Its core structure is a key building block for creating more complex molecules.[1][5]

| Property | Value | Reference |

| IUPAC Name | 2-aminopyridin-3-ol;hydrochloride | [1] |

| CAS Number | 65407-94-5 | [1] |

| Molecular Formula | C₅H₇ClN₂O | [1] |

| Molecular Weight | 146.57 g/mol | [1] |

| Melting Point | 167-170°C | [] |

| Appearance | Grey-beige to brown powder | [5] |

| Solubility | Soluble in water | [1] |

Potential Research Areas

Neuroprotective Agents via Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Scientific Rationale: Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurodegenerative diseases and neuronal damage from stroke.[4][7] Consequently, selective inhibition of nNOS over its other isoforms (eNOS and iNOS) is a promising therapeutic strategy.[7] The 2-aminopyridine scaffold has been successfully utilized to develop highly potent and selective nNOS inhibitors, demonstrating its potential for treating neurological disorders.[1][4]

Proposed Research:

-

Synthesis of Novel Derivatives: Create a focused library of 2-aminopyridin-3-ol derivatives by modifying substituents on the pyridine ring and the amino group to enhance nNOS affinity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Systematically explore how structural modifications impact inhibitory potency (Kᵢ) and isoform selectivity to develop a robust SAR model.

-

Blood-Brain Barrier (BBB) Permeability: Optimize lead compounds for BBB penetration by modifying physicochemical properties like lipophilicity and hydrogen bonding capacity.[4][7] In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be employed for initial screening.[4]

Quantitative Data for 2-Aminopyridine-Based nNOS Inhibitors:

The following table summarizes inhibitory constants (Kᵢ) and selectivity data for previously reported nNOS inhibitors built upon the 2-aminopyridine scaffold. This highlights the scaffold's proven potential.

| Compound ID (Reference) | hnNOS Kᵢ (nM) | Selectivity (hnNOS vs heNOS) | Selectivity (hnNOS vs hiNOS) |

| Compound 12[4] | 48 | 126-fold | 70-fold |

| Lead Compound 9[4] | - | 956-fold | - |

| Compound with Pyridine Linker (7)[4] | 13 | 1831-fold | - |

| Ether Analogue 2[7] | Low nM | ~2000-fold | ~600-fold |

Note: Data is for derivatives, not the parent 2-aminopyridin-3-ol hydrochloride. hnNOS = human neuronal NOS; heNOS = human endothelial NOS; hiNOS = human inducible NOS.

Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of NO, to determine nNOS activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH₄.

-

Enzyme Solution: Recombinant human nNOS in assay buffer.

-

Substrate Solution: L-Arginine in assay buffer.

-

Cofactor Mix: NADPH, FAD, FMN, and calmodulin in assay buffer.

-

Test Compound: 2-aminopyridin-3-ol derivative dissolved in DMSO, then diluted in assay buffer.

-

Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix 1:1 before use.

-

-

Assay Procedure:

-

Add 20 µL of test compound dilution or vehicle control (for 0% and 100% activity) to a 96-well plate.

-

Add 20 µL of Enzyme Solution to all wells.

-

Add 20 µL of Substrate Solution.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of Cofactor Mix.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of 1M HCl.

-

Add 100 µL of freshly mixed Griess Reagent to each well.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Analysis:

-

Measure absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

Workflow for nNOS Inhibitor Discovery

Cardiovascular Agents via Potassium Channel Modulation

Scientific Rationale: Aminopyridines are well-known modulators of voltage-gated potassium (K⁺) channels.[8] These channels are critical for regulating cellular membrane potential and excitability.[9] In vascular smooth muscle, for example, opening K⁺ channels leads to hyperpolarization and vasodilation, making them targets for antihypertensive drugs.[9] Conversely, blocking specific K⁺ channels can have applications in treating cardiac arrhythmias. The 2-aminopyridin-3-ol scaffold offers a unique electronic and structural profile for developing novel and selective K⁺ channel modulators.

Proposed Research:

-

Broad-Spectrum Channel Screening: Profile 2-aminopyridin-3-ol hydrochloride and its derivatives against a panel of therapeutically relevant potassium channels (e.g., KCNQ (Kv7) family, KATP, hERG) using automated electrophysiology platforms.

-

Mechanism of Action Studies: For active compounds, determine whether they act as channel openers or blockers. Investigate voltage-dependency and the specific channel subunits involved.

-

Therapeutic Potential Evaluation: Assess the effects of lead compounds in functional assays, such as ex vivo contractility studies on isolated arteries or electrophysiological studies on cardiomyocytes.

Quantitative Data for Aminopyridine-based K⁺ Channel Modulators:

While specific data for 2-aminopyridin-3-ol is limited, 4-aminopyridine (a structural isomer) is a known pan-Kv channel inhibitor that paradoxically enhances Kv7.4 currents, demonstrating the complex modulatory potential of this class.

| Compound | Channel Target | Effect | Concentration | Reference |

| 4-Aminopyridine | hKv7.4 | Current Enhancement | 1-5 mM | [10] |

| Flupirtine | Kv7.2 - Kv7.5 | Agonist (Opener) | - | [11] |

| Retigabine | Kv7 | Agonist (Opener) | - | [12] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents in a cell expressing the target channel.

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human potassium channel of interest (e.g., KCNQ2/3).

-

Pipette and Solution Preparation:

-

Internal Solution (mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).

-

External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.

-

-

Recording Procedure:

-

Obtain a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

-

Rupture the cell patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a voltage-step protocol to elicit channel currents (e.g., step from -80 mV to +40 mV for 500 ms).

-

Record baseline currents.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the change in current amplitude at a specific voltage.

-

For openers, measure the leftward shift in the voltage-dependence of activation. For blockers, calculate the percentage of current inhibition.

-

Construct concentration-response curves to determine EC₅₀ (for openers) or IC₅₀ (for blockers).

-

Signaling Pathway: K⁺ Channel Regulation of Vascular Tone

Anticancer Therapeutics

Scientific Rationale: The 2-aminopyridine scaffold is a proven pharmacophore in oncology. Derivatives have been developed as potent dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), two classes of enzymes crucial for cancer cell proliferation and survival.[13] Furthermore, analogs of the related 6-aminopyridin-3-ol have demonstrated antiangiogenic effects by targeting the PI3K/NOX signaling pathway, suggesting that the aminopyridinol core could be leveraged to develop agents that disrupt tumor blood supply.[1]

Proposed Research:

-

Antiproliferative Screening: Test a library of 2-aminopyridin-3-ol derivatives against a panel of cancer cell lines from various origins (e.g., hematological, solid tumors).

-

Target Deconvolution: For active compounds, identify the molecular target(s). This could involve kinome-wide screening, HDAC activity assays, or Western blotting to probe key signaling pathways like PI3K/Akt.

-

Antiangiogenic Evaluation: Assess the ability of compounds to inhibit endothelial cell proliferation, migration, and tube formation in vitro.

-

In Vivo Xenograft Models: Evaluate the antitumor efficacy of optimized lead compounds in animal models to confirm their therapeutic potential.[13]

Quantitative Data for 2-Aminopyridine-Based Anticancer Agents:

The following IC₅₀ values are for novel dual CDK9/HDAC and FLT3/HDAC inhibitors, demonstrating the scaffold's utility in designing multi-targeted agents.

| Compound ID (Reference) | Target(s) | IC₅₀ (nM) | Cell Line (Antiproliferative) |

| Compound 8e[13] | CDK9 / HDAC1 | 88.4 / 168.9 | MV-4-11 (Leukemia) |

| Compound 9e[13] | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | MV-4-11 (Leukemia) |

Experimental Protocol: Endothelial Tube Formation Assay

This assay models the final step of angiogenesis, where endothelial cells form capillary-like structures.

-

Reagent and Plate Preparation:

-

Thaw Matrigel on ice overnight.

-

Coat a 96-well plate with 50 µL of Matrigel per well and allow it to polymerize at 37°C for 30-60 minutes.

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media (e.g., EGM-2).

-

-

Assay Procedure:

-

Harvest HUVECs and resuspend them in basal medium containing the test compound or vehicle control.

-

Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.

-

Incubate at 37°C, 5% CO₂ for 4-12 hours.

-

-

Imaging and Analysis:

-

Visualize the formation of tube-like networks using a microscope.

-

Capture images of each well.

-

Quantify the extent of tube formation using image analysis software by measuring parameters such as total tube length, number of junctions, and number of loops.

-

Calculate the percent inhibition of tube formation relative to the vehicle control.

-

Signaling Pathway for Antiangiogenic Activity

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 7. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Potassium channel openers. A new possible therapeutic principle in several diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium channel opener - Wikipedia [en.wikipedia.org]

- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Aminopyridin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for 2-aminopyridin-3-ol hydrochloride, a versatile heterocyclic compound with applications in synthetic chemistry and potential as a modulator of biological systems.

Chemical Synthesis and Purification

2-Aminopyridin-3-ol hydrochloride can be synthesized through various routes, with common methods involving the reduction of a nitro precursor followed by salt formation.

Synthesis of 2-Aminopyridin-3-ol from 2-Hydroxy-3-nitropyridine

A common and effective method for the synthesis of 2-aminopyridin-3-ol is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine (1 equivalent) in methanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. A typical ratio is 1g of catalyst for every 5g of the starting material.

-

Hydrogenation: Seal the vessel and flush with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the suspension at room temperature (25°C) for approximately 12 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminopyridin-3-ol can be purified by silica gel column chromatography.

Hydrochloride Salt Formation

The synthesized 2-aminopyridin-3-ol can be converted to its hydrochloride salt for improved stability and solubility in aqueous media.

Protocol:

-

Dissolution: Dissolve the purified 2-aminopyridin-3-ol in a suitable anhydrous solvent such as methanol.

-

Acidification: Add a stoichiometric amount of concentrated hydrochloric acid (HCl) dropwise to the solution while stirring.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization process can be enhanced by cooling the mixture.

-

Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification of 2-Aminopyridine Derivatives

For applications requiring high purity, such as in biological assays, cation-exchange chromatography can be an effective purification method to remove unreacted 2-aminopyridine.

Protocol:

-

Column Preparation: Prepare a column with a cation-exchange resin (e.g., Dowex 50X8) and equilibrate it with the appropriate buffer (e.g., 20 mM ammonium acetate, pH 8.5).

-

Sample Loading: Dissolve the crude sample containing the 2-aminopyridine derivative in the equilibration buffer and load it onto the column.

-

Elution: Elute the column with the equilibration buffer. The pyridylaminated derivatives will elute while the unreacted 2-aminopyridine is retained by the resin.

-

Analysis: The purified fractions can be directly analyzed by high-performance liquid chromatography (HPLC).

Analytical Characterization

The identity and purity of 2-aminopyridin-3-ol hydrochloride should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Parameter | Expected Result |

| 1H NMR | Chemical Shift (δ) | Peaks corresponding to the aromatic protons and the amine and hydroxyl protons. |

| 13C NMR | Chemical Shift (δ) | Peaks corresponding to the carbon atoms of the pyridine ring. |

| Infrared (IR) Spectroscopy | Wavenumber (cm-1) | Characteristic absorption bands for N-H, O-H, C=C, and C-N functional groups. |

| Mass Spectrometry (MS) | m/z | A molecular ion peak corresponding to the mass of the protonated molecule. |

| High-Performance Liquid Chromatography (HPLC) | Retention Time | A single major peak indicating the purity of the compound. |

Biological Applications: Enzyme Inhibition Assays

The 2-aminopyridine scaffold is a known pharmacophore in many enzyme inhibitors. Below are protocols for assessing the inhibitory activity of 2-aminopyridin-3-ol hydrochloride against two important classes of enzymes: neuronal nitric oxide synthase (nNOS) and protein kinases.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Background: Neuronal nitric oxide synthase is a key enzyme in the central nervous system, and its over-activity is implicated in various neurological disorders. The 2-aminopyridine moiety is a core structural feature of many reported nNOS inhibitors.

Protocol: In Vitro nNOS Enzyme Inhibition Assay (Hemoglobin Trapping Assay)

This assay measures the enzymatic activity of purified nNOS by monitoring the conversion of oxyhemoglobin to methemoglobin, which is caused by the NO produced.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Reaction Mixture: Prepare a mixture containing assay buffer, L-arginine (substrate), NADPH (cofactor), Calmodulin (for nNOS activation), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).

-

Oxyhemoglobin solution.

-

Test Compound: Prepare a stock solution of 2-aminopyridin-3-ol hydrochloride in a suitable solvent (e.g., DMSO) and perform serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction mixture.

-

Add the serially diluted test compound or vehicle control to the wells.

-

Add the oxyhemoglobin solution.

-

Initiate the reaction by adding the purified recombinant human nNOS enzyme.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 401 nm) over time using a plate reader. This change in absorbance corresponds to the conversion of oxyhemoglobin to methemoglobin.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Data for 2-Aminopyridine Derivatives as nNOS Inhibitors

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | n/e Selectivity | n/i Selectivity |

| Compound A (Aminopyridine derivative) | 7 | 18662 | 5642 | 2667 | 806 |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | 48 | - | - | 388 | 135 |

| 2-aminopyridin-3-ol hydrochloride | Data not available | Data not available | Data not available | Data not available | Data not available |

Data compiled from illustrative sources for representative compounds.[1]

Kinase Inhibition Assay

Background: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. The 2-aminopyridine scaffold is present in several approved kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation:

-

Kinase assay buffer.

-

Purified recombinant kinase.

-

Kinase-specific substrate.

-

ATP.

-

Test Compound: Prepare a serial dilution of 2-aminopyridin-3-ol hydrochloride in DMSO.

-

Luminescence-based ATP detection kit.

-

-

Assay Procedure:

-

In a 384-well plate, add a small volume of the diluted test compound, vehicle control (DMSO), and a known positive control inhibitor.

-

Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and substrate.

-

Dispense the kinase reaction mixture into each well to initiate the reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

-

Incubate for a short period to stabilize the signal.

-

-

Data Analysis:

-

Measure the luminescence intensity of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Quantitative Data for 2-Aminopyridine Derivatives as Kinase Inhibitors

Specific kinase inhibition data for 2-aminopyridin-3-ol hydrochloride is not currently available. The following table provides an example of data for a 2-aminopyridine derivative to illustrate the potential of this class of compounds.

| Compound | Target Kinase | IC50 (nM) |

| 2-aminopyridine derivative C01 | ROS1G2032R | 42.3 |

| 2-aminopyridin-3-ol hydrochloride | Data not available | Data not available |

Data for a representative compound from a study on ROS1/ALK dual inhibitors.[2]

Visualizations

Signaling Pathway Diagram

Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Caption: General Experimental Workflow for 2-aminopyridin-3-ol hydrochloride.

References

Application Notes and Protocols for 2-Aminopyridin-3-ol Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-aminopyridin-3-ol hydrochloride as a versatile scaffold in medicinal chemistry. Detailed protocols for the synthesis of bioactive derivatives and their biological evaluation are included to facilitate research and drug development efforts in oncology, infectious diseases, and neurology.

Introduction

2-Aminopyridin-3-ol hydrochloride is a valuable heterocyclic building block in drug discovery due to its inherent structural features that allow for diverse chemical modifications. The 2-aminopyridine moiety is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions with various biological targets, mimicking the adenine core of ATP. This characteristic makes it an excellent starting point for the development of kinase inhibitors. Furthermore, the phenolic hydroxyl group and the amino group provide reactive handles for a variety of chemical transformations, enabling the synthesis of large and diverse compound libraries for structure-activity relationship (SAR) studies.

Derivatives of 2-aminopyridin-3-ol have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases implicated in cancer, antibacterial activity against clinically relevant pathogens, and potential as anticonvulsant and antiangiogenic agents.

Applications in Medicinal Chemistry

The 2-aminopyridin-3-ol scaffold has been successfully employed in the development of a range of therapeutic agents.

Kinase Inhibitors